![molecular formula C20H22N2O2 B14866984 (1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)
(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Koumine N-oxide is a natural alkaloid compound isolated from the herb Gelsemium elegans. It has the molecular formula C({20})H({22})N({2})O({2}) and a molecular weight of 322.41 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Koumine N-oxide can be synthesized through the oxidation of koumine, a related alkaloid. Common oxidizing agents used for this transformation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions typically occur under mild conditions and yield high amounts of the desired N-oxide.
Industrial Production Methods
Industrial production of Koumine N-oxide involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient catalysts like methyltrioxorhenium (VII) can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
Koumine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert Koumine N-oxide back to koumine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and sodium perborate in acetic acid
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH({4})).
Substitution: Various nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized derivatives, while reduction can regenerate koumine or produce other reduced forms.
科学的研究の応用
Koumine N-oxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and natural products.
Medicine: Koumine N-oxide exhibits anti-inflammatory, analgesic, and anti-tumor properties, making it a candidate for drug development
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
Koumine N-oxide exerts its effects through several molecular targets and pathways:
Anti-apoptotic Effect: It decreases ROS production, reduces nitric oxide (NO) and inducible nitric oxide synthase (iNOS) levels, and inhibits the activation of p53 and caspase-3.
Anti-inflammatory Effect: It blocks the reactive oxygen species/nuclear factor-kB/NLRP3 signaling axis, reducing inflammation.
Analgesic Effect: It modulates pain pathways, although the exact mechanism is still under investigation.
類似化合物との比較
Koumine N-oxide is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:
Koumine: The parent compound from which Koumine N-oxide is derived. It shares many biological activities but lacks the additional oxidative properties.
Gelsemine: Another alkaloid from Gelsemium elegans with distinct pharmacological effects.
Gelsevirine: An alkaloid with similar anti-inflammatory and analgesic properties.
Koumine N-oxide stands out due to its enhanced stability and specific interactions with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-,22-/m0/s1 |
InChIキー |
OISZCFMVBRTVHR-LVKRODJJSA-N |
異性体SMILES |
C[N@@+]1(C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C)[O-] |
正規SMILES |
C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



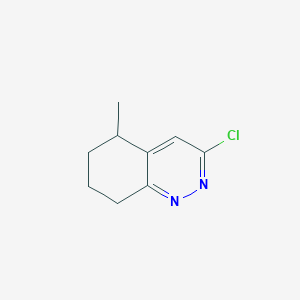
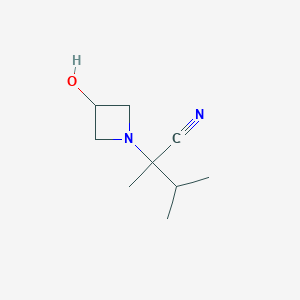
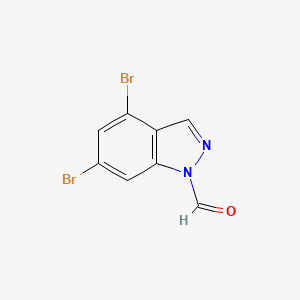
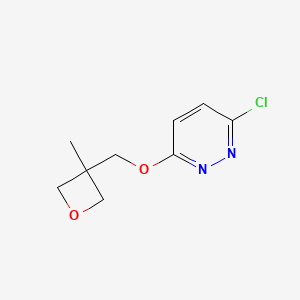
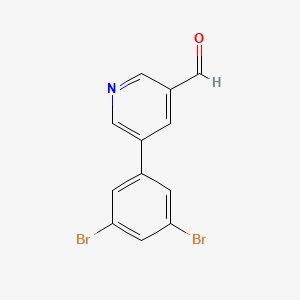
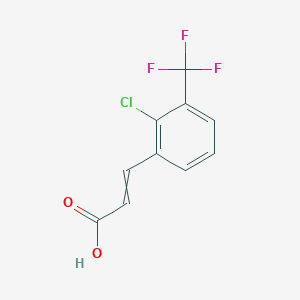


![5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine](/img/structure/B14866947.png)
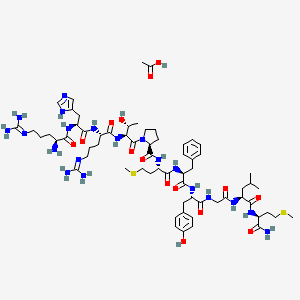


![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
